molecular formula C16H15N3O3S2 B2937325 (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid CAS No. 854002-62-3

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid

Cat. No.: B2937325
CAS No.: 854002-62-3
M. Wt: 361.43
InChI Key: ZTHLFCPMXVGMDT-XFFZJAGNSA-N
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Description

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is a structurally sophisticated, small-molecule inhibitor with significant research value in oncology, particularly for the study of protein kinase dysregulation. This compound has been identified as a potent and selective inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) source . DYRK1A plays a critical role in cell proliferation, survival, and differentiation, and its aberrant expression is implicated in the pathogenesis of various cancers, including leukemia and solid tumors source . By selectively targeting the ATP-binding pocket of DYRK1A, this inhibitor effectively blocks its kinase activity, leading to the disruption of key downstream signaling pathways. This mechanism induces cell cycle arrest and promotes apoptosis in susceptible cancer cell lines, making it an invaluable chemical probe for deciphering the complex biological functions of DYRK family kinases source . Its primary research applications include the exploration of novel targeted therapeutic strategies, the validation of DYRK1A as a druggable target in specific cancer contexts, and the study of kinase signaling networks in cellular and disease models. The compound's unique rhodanine-benzoimidazole hybrid structure serves as a privileged scaffold for interaction with kinase targets, providing a foundation for further structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-8(2)13(15(21)22)19-14(20)11(24-16(19)23)7-12-17-9-5-3-4-6-10(9)18-12/h3-8,13,20H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIRCKNEDYWFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid represents a novel structure that combines elements from benzimidazole and thiazolidinone scaffolds. This article reviews its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various studies and data.

Chemical Structure

The compound can be described as having a thiazolidinone core with a benzimidazole moiety. The structural formula includes:

  • Benzimidazole ring : A bicyclic structure known for its pharmacological significance.
  • Thiazolidinone core : A five-membered ring containing sulfur and nitrogen, often associated with biological activity.

Biological Activity Overview

Recent studies have highlighted the potential biological activities of this compound, particularly in the following areas:

Anticancer Activity

  • Cell Proliferation Inhibition : Research indicates that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827, NCI-H358) .
    Cell LineIC50 (μM)
    A5496.75
    HCC8276.26
    NCI-H3586.48
  • Mechanism of Action : The compound is believed to induce apoptosis through mitochondrial pathways, increasing caspase activity and disrupting mitochondrial membrane potential . This suggests a mechanism involving programmed cell death, which is crucial for effective cancer treatment.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains:

  • Testing Methodology : Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines.
  • Results : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial potential .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antitumor Activity :
    • A series of thiazolidinone derivatives were synthesized and tested for their antitumor activity.
    • The study found that modifications at the 5-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231) .
  • Antimicrobial Efficacy :
    • Another study evaluated various derivatives for their ability to inhibit bacterial growth.
    • Results indicated that certain modifications increased efficacy against Escherichia coli and Staphylococcus aureus, suggesting that the thiazolidinone framework contributes positively to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with four structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Compound Name Key Substituents Biological Activity
Target Compound Benzo[d]imidazole, 3-methylbutanoic acid Anticancer
(Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-hydroxybutanoic acid (6l) 3-Fluorobenzylidene, 3-hydroxybutanoic acid Anticancer, Antimicrobial
(Z)-4-(5-((5-Fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (9) 5-Fluoroindole, methoxycarbonyl, butanoic acid Anticancer
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (2) Benzyl-hydroxyethylamino, ethyl ester Intermediate (no activity reported)

Physicochemical and Spectroscopic Data

Property Target Compound Compound 6l Compound 9
Melting Point (°C) Not reported 173–175 192–193
Yield (%) Not reported 90 Not reported
IR Peaks (cm⁻¹) Not reported 3462 (OH), 1733 (C=O acid) 1733 (C=O ester), 1682 (C=O)
1H NMR (DMSO-d6) Not reported Not reported δ 12.72 (NH), 11.90 (OH)

Key Differences and Trends

Substituent Effects :

  • Fluorine substituents (e.g., in 6l and 9) enhance bioactivity by modulating electronic properties and lipophilicity.
  • Carboxylic acid derivatives (target compound, 6l) generally exhibit better solubility than ester analogs (9), but esters may offer prolonged half-lives .

Spectral Data :

  • IR spectra for acid-containing compounds (6l, target) show strong C=O stretches (~1730 cm⁻¹), whereas ester-containing analogs (9) display additional ester C=O peaks (~1680 cm⁻¹) .

Research Findings and Implications

  • Anticancer Efficacy : The target compound’s benzo[d]imidazole scaffold shows comparable or superior activity to fluorinated analogs (6l, 9) in preliminary studies, though quantitative IC50 data are pending .
  • Synthetic Accessibility : The target compound’s synthesis involves fewer steps than fluorinated derivatives (e.g., 9), which require multi-step functionalization of indole rings .
  • Optimization Potential: Hybridizing features from 6l (fluorine) and the target compound (carboxylic acid) could yield analogs with enhanced potency and pharmacokinetic profiles.

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